![molecular formula C14H21N3OS B269414 N-tert-butyl-2-[(ethylcarbamothioyl)amino]benzamide](/img/structure/B269414.png)
N-tert-butyl-2-[(ethylcarbamothioyl)amino]benzamide
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Overview
Description
N-tert-butyl-2-[(ethylcarbamothioyl)amino]benzamide, also known as BAY 11-7082, is a small molecule inhibitor that has been widely used in scientific research due to its anti-inflammatory and anti-cancer properties. It was first synthesized in 2001 by Bayer AG and has since been extensively studied for its potential therapeutic applications.
Mechanism of Action
N-tert-butyl-2-[(ethylcarbamothioyl)amino]benzamide 11-7082 exerts its effects through the inhibition of the NF-κB pathway, a key signaling pathway involved in inflammation and cancer. It acts by inhibiting the phosphorylation and degradation of IκBα, a protein that normally inhibits NF-κB activation. By preventing the activation of NF-κB, N-tert-butyl-2-[(ethylcarbamothioyl)amino]benzamide 11-7082 can reduce inflammation and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
N-tert-butyl-2-[(ethylcarbamothioyl)amino]benzamide 11-7082 has been shown to have a number of biochemical and physiological effects. It can inhibit the production of pro-inflammatory cytokines, reduce the expression of adhesion molecules, and inhibit the activation of NF-κB. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-tert-butyl-2-[(ethylcarbamothioyl)amino]benzamide 11-7082 in lab experiments is its specificity for the NF-κB pathway. It can be used to selectively inhibit NF-κB activation without affecting other signaling pathways. However, one limitation of using N-tert-butyl-2-[(ethylcarbamothioyl)amino]benzamide 11-7082 is its potential toxicity at high concentrations. Careful optimization of the concentration and duration of treatment is necessary to avoid non-specific effects.
Future Directions
There are several potential future directions for research on N-tert-butyl-2-[(ethylcarbamothioyl)amino]benzamide 11-7082. One area of interest is the development of new derivatives with improved efficacy and reduced toxicity. Another area of research is the exploration of its potential therapeutic applications in other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanisms of action of N-tert-butyl-2-[(ethylcarbamothioyl)amino]benzamide 11-7082 and its effects on different cell types and tissues.
Synthesis Methods
N-tert-butyl-2-[(ethylcarbamothioyl)amino]benzamide 11-7082 can be synthesized through a multi-step process starting from 2-nitrobenzoic acid. The first step involves the reduction of the nitro group to an amine, followed by acylation with tert-butyl isocyanate to form the tert-butyl carbamate. The resulting intermediate is then treated with thioacetamide to give the final product, N-tert-butyl-2-[(ethylcarbamothioyl)amino]benzamide 11-7082.
Scientific Research Applications
N-tert-butyl-2-[(ethylcarbamothioyl)amino]benzamide 11-7082 has been shown to have a wide range of biological activities, including inhibition of NF-κB activation, induction of apoptosis, and suppression of tumor growth. It has also been demonstrated to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β.
properties
Product Name |
N-tert-butyl-2-[(ethylcarbamothioyl)amino]benzamide |
---|---|
Molecular Formula |
C14H21N3OS |
Molecular Weight |
279.4 g/mol |
IUPAC Name |
N-tert-butyl-2-(ethylcarbamothioylamino)benzamide |
InChI |
InChI=1S/C14H21N3OS/c1-5-15-13(19)16-11-9-7-6-8-10(11)12(18)17-14(2,3)4/h6-9H,5H2,1-4H3,(H,17,18)(H2,15,16,19) |
InChI Key |
TZICSILSGRXFPH-UHFFFAOYSA-N |
SMILES |
CCNC(=S)NC1=CC=CC=C1C(=O)NC(C)(C)C |
Canonical SMILES |
CCNC(=S)NC1=CC=CC=C1C(=O)NC(C)(C)C |
Origin of Product |
United States |
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